trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes a chlorinated chromenone moiety, a cyclopentane ring, and a cyclohexane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through a series of cyclization reactions involving chlorinated precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .
Medicine: In medicine, the compound’s potential therapeutic effects can be explored. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases .
Industry: In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl glycine
Uniqueness: The uniqueness of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H24ClNO6 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-[[[2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24ClNO6/c23-17-8-16-14-2-1-3-15(14)22(28)30-18(16)9-19(17)29-11-20(25)24-10-12-4-6-13(7-5-12)21(26)27/h8-9,12-13H,1-7,10-11H2,(H,24,25)(H,26,27) |
InChI Key |
FAIAURWLQPGUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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